![molecular formula C10H12F6N4O2S2 B5052754 ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B5052754.png)
ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an ethylsulfanyl group, and a hexafluoropropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a halogenated thiadiazole derivative.
Attachment of the Hexafluoropropyl Group: The hexafluoropropyl group is incorporated through a reaction with hexafluoropropanol and a suitable activating agent, such as a carbodiimide.
Formation of the Carbamate: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
科学研究应用
Ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiadiazole derivatives with biological targets.
作用机制
The mechanism of action of ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hexafluoropropyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: Similar in structure but lacks the hexafluoropropyl group.
N-(2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)acetamide: Shares the thiadiazole and hexafluoropropyl groups but differs in the acetamide linkage.
Uniqueness
The presence of the hexafluoropropyl group in ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material applications.
属性
IUPAC Name |
ethyl N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N4O2S2/c1-3-22-6(21)18-8(9(11,12)13,10(14,15)16)17-5-19-20-7(24-5)23-4-2/h3-4H2,1-2H3,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLSPUQBNAOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NN=C(S1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline](/img/structure/B5052675.png)
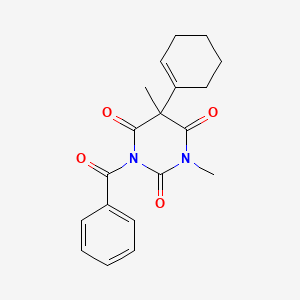
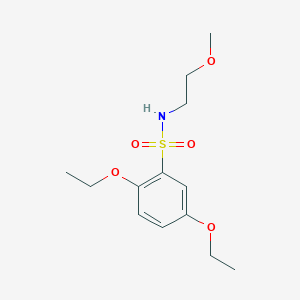
![N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B5052689.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)
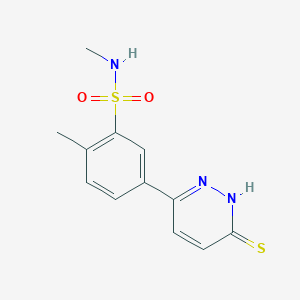
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)
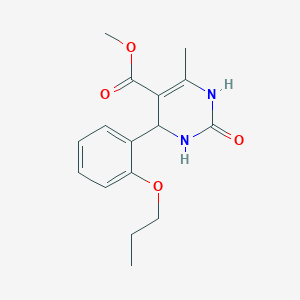
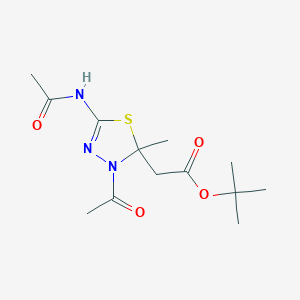
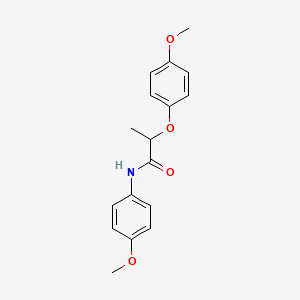
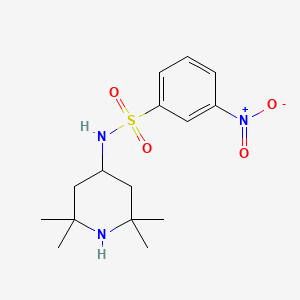
![ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5052757.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5052762.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052780.png)
